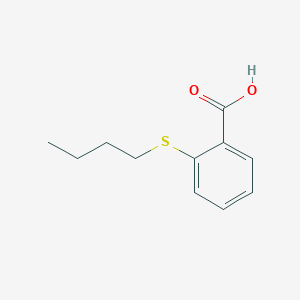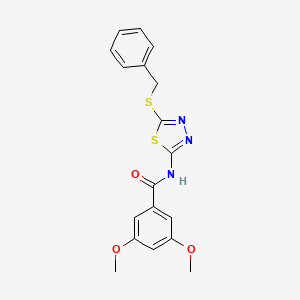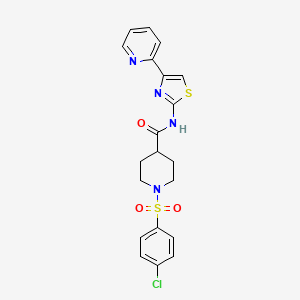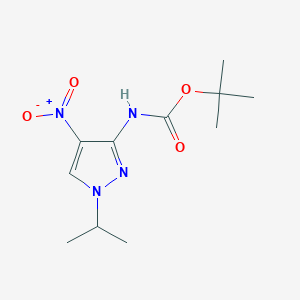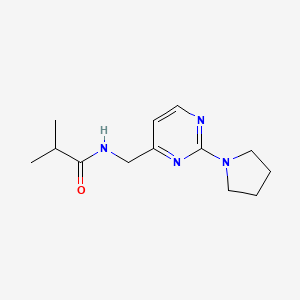
N-((2-(吡咯烷-1-基)嘧啶-4-基)甲基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is a compound that features a pyrrolidine ring attached to a pyrimidine core, with an isobutyramide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
科学研究应用
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including those involving the vanilloid receptor and insulin-like growth factor 1 receptor.
Biological Studies: Its antioxidative and antibacterial properties have been explored, along with its effects on the cell cycle.
作用机制
Target of Action
The primary targets of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide are vanilloid receptor 1 and insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes. For instance, the vanilloid receptor 1 is involved in pain perception, while the insulin-like growth factor 1 receptor is crucial for growth and development .
Mode of Action
This compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . As an antagonist, it binds to the vanilloid receptor 1 and prevents its activation, thereby inhibiting the transmission of pain signals. As a modulator of the insulin-like growth factor 1 receptor, it can alter the receptor’s activity, influencing growth and development processes .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its multiple targets and the wide range of enzymes it can inhibit. It has been reported to have antioxidative and antibacterial properties . Additionally, it can influence the cell cycle , which could have implications for cell growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method includes the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反应分析
Types of Reactions
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid, pyrrolidine, and 2-chloropyrimidine . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications on the pyrimidine or pyrrolidine rings.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 2-(2-arylpyrrolidin-1-yl)pyrimidine
Uniqueness
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and its diverse range of biological effects make it a compound of significant interest in scientific research.
属性
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)12(18)15-9-11-5-6-14-13(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBPQHFBOHKSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/new.no-structure.jpg)
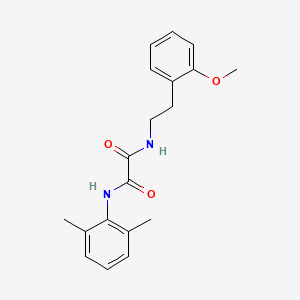
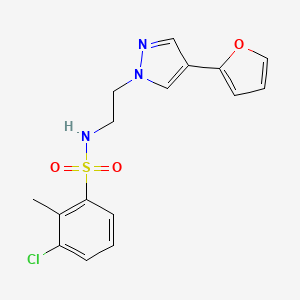
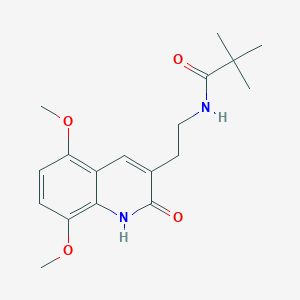
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
